3-Amino-2,4-dichlorophenol
Overview
Description
Synthesis Analysis
The synthesis of related chlorinated aromatic compounds is described in the papers. For instance, the synthesis of 4-chloro-2-nitrophenol, a compound with a similar chlorination pattern to 3-amino-2,4-dichlorophenol, is achieved by hydrolyzing 2,5-dichloronitrobenzene followed by catalytic reduction with hydrazine hydrate in the presence of a catalyst to obtain 2-amino-4-chlorophenol with high purity and yield . This method could potentially be adapted for the synthesis of 3-amino-2,4-dichlorophenol by starting with an appropriately dichlorinated nitrobenzene derivative.
Molecular Structure Analysis
The molecular structure of chlorinated aromatic compounds can be complex, as indicated by the study of diastereomeric chlorophenyl-valeric acids and their ring closure products. The paper presents the X-ray structure analysis of a related compound, which could provide insights into the structural aspects of chlorinated aromatic compounds like 3-amino-2,4-dichlorophenol . Additionally, the study of chlorophenyl-substituted dihydroquinazolinones reveals the presence of various weak interactions in the crystal structures of these compounds, which could also be relevant to the molecular structure of 3-amino-2,4-dichlorophenol .
Chemical Reactions Analysis
The papers do not directly discuss the chemical reactions of 3-amino-2,4-dichlorophenol, but they do provide information on the reactivity of similar compounds. For example, the synthesis of perfunctionalized 3-amino-4-nitrothiophenes involves a cyclization reaction of chlorinated butadienyl thiolates, which suggests that chlorinated amino compounds can participate in cyclization reactions under certain conditions . This could be relevant when considering the reactivity of 3-amino-2,4-dichlorophenol in similar contexts.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 3-amino-2,4-dichlorophenol are not directly reported in the papers, the properties of related compounds can provide some insights. The strong N-H...O hydrogen bonds and various weak, non-classical hydrogen bonds observed in the crystal packing of chlorophenyl-substituted dihydroquinazolinones indicate that 3-amino-2,4-dichlorophenol may also exhibit strong intermolecular interactions due to the presence of amino and chloro groups . The synthesis of 2-amino-4-chlorophenol with high purity and yield suggests that the compound is stable under certain conditions, which may also be true for 3-amino-2,4-dichlorophenol .
Scientific Research Applications
Enzyme Interaction and Characterization
3-Amino-2,4-dichlorophenol (3A24DCP) plays a crucial role in the study of enzymes such as 2,4-dichlorophenol hydroxylases. These enzymes, studied in various bacteria, are involved in the hydroxylation of 2,4-dichlorophenol, converting it to other compounds like 3,5-dichlorocatechol (Makdessi & Lechner, 1997). This is significant in understanding bacterial degradation pathways and potential bioremediation applications.
Environmental Impact and Remediation
3A24DCP is associated with environmental studies, particularly its impact on aquatic environments. Research has shown that compounds like 2,4-dichlorophenol exhibit moderate to high toxicity to aquatic life and fish, with varying persistence and bioaccumulation potential depending on environmental conditions (Krijgsheld & Gen, 1986). Studies also explore the removal of similar chlorophenols from contaminated environments using methods like heterogeneous ZVI/EDTA/Air Fenton-like systems (Zhou et al., 2014).
Biosensing and Analytical Applications
Research has demonstrated the potential of using myoglobin as a biosensor for detecting 3A24DCP. Studies show that myoglobin can interact with 2,4-dichlorophenol, indicating possible applications in environmental monitoring and analytical chemistry (Sun, Wang, & Liu, 2012).
Biodegradation and Biocatalysis
3A24DCP is relevant in studies focusing on biodegradation mechanisms. For instance, enzymes like 2,4-dichlorophenol hydroxylase, derived from various microbial sources, have been characterized for their ability to degrade chlorophenols, highlighting their potential in bioremediation efforts (Beadle & Smith, 1982).
Toxicological Studies
There is significant research into the toxic effects of chlorophenols, including 2,4-dichlorophenol, on various biological systems. These studies are crucial for understanding the potential health risks associated with exposure to these compounds (Valentovic, Ball, Sun, & Rankin, 2002).
Safety And Hazards
properties
IUPAC Name |
3-amino-2,4-dichlorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c7-3-1-2-4(10)5(8)6(3)9/h1-2,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRZWFBWUASJJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1O)Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20210684 | |
Record name | 3-Amino-2,4-dichlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20210684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2,4-dichlorophenol | |
CAS RN |
61693-42-3 | |
Record name | 3-Amino-2,4-dichlorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61693-42-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Amino-2,4-dichlorophenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061693423 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Amino-2,4-dichlorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20210684 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-2,4-dichlorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.172 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-AMINO-2,4-DICHLOROPHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/551I6ZAE4Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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